Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.19 g/mol . This compound is known for its unique structure, which includes a furo[2,3-b]pyridine core fused with an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Chemical Properties
Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate has a molecular weight of 207.19 . The IUPAC name for this compound is this compound .
Pharmacokinetics
The compound has a high gastrointestinal absorption .
Solubility
The compound is very soluble, with a solubility of 2.08 mg/ml .
Safety Information
The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Preparation Methods
The synthesis of Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of this compound with hydrochloric acid at 100°C for one hour. The reaction mixture is then basified with saturated sodium bicarbonate and extracted with ethyl acetate . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include hydrochloric acid, sodium bicarbonate, and ethyl acetate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and are known for their biological activities.
Indole derivatives: Indole derivatives also possess a fused ring system and are widely studied for their pharmacological properties.
The uniqueness of this compound lies in its specific furo[2,3-b]pyridine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-oxofuro[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)8-7(12)6-4-3-5-11-9(6)15-8/h3-5,8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPFXPTLCPYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=C(O1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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